![molecular formula C14H21N3 B14592952 {3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile CAS No. 61600-17-7](/img/structure/B14592952.png)
{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile is a chemical compound known for its unique structure and properties. It contains a tertiary amine and two nitrile groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile typically involves the reaction of appropriate amines with acrylonitrile derivatives under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and corresponding reduced forms.
Substitution: Substituted nitrile derivatives.
Scientific Research Applications
{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile derivatives: Compounds with similar nitrile groups.
Tertiary amines: Compounds with similar amine structures.
Uniqueness
{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile is unique due to its specific combination of nitrile and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research studies.
Properties
CAS No. |
61600-17-7 |
|---|---|
Molecular Formula |
C14H21N3 |
Molecular Weight |
231.34 g/mol |
IUPAC Name |
2-[3-[bis(2-methylpropyl)amino]prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C14H21N3/c1-12(2)10-17(11-13(3)4)7-5-6-14(8-15)9-16/h5-7,12-13H,10-11H2,1-4H3 |
InChI Key |
GTCRKWLPDSXBDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C=CC=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


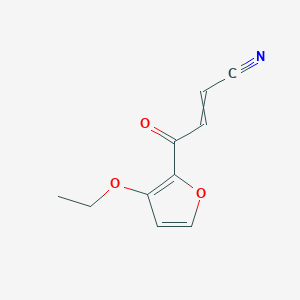
![(2aR,7bR)-2-(4-methylphenyl)-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14592899.png)
![1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14592906.png)
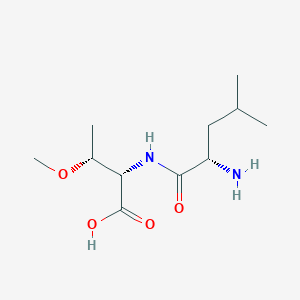
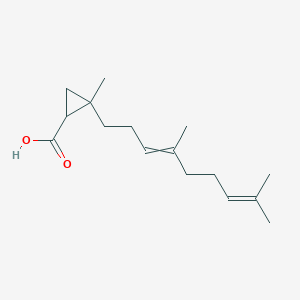
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate](/img/structure/B14592927.png)


![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)
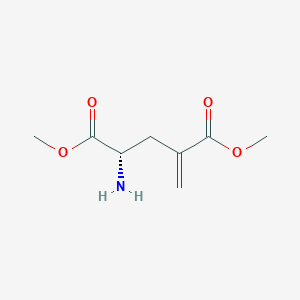
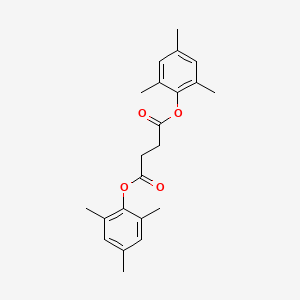
![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)
